![molecular formula C17H8BrFN2O3 B2596391 6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-39-4](/img/structure/B2596391.png)
6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
The compound “6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a bromine atom, a fluorine atom, an oxadiazole ring, and a chromen-2-one moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom could be involved in nucleophilic substitution reactions . The oxadiazole ring might also participate in various chemical reactions.Scientific Research Applications
- Anti-inflammatory Activity : Researchers have investigated the anti-inflammatory potential of this compound due to its structural features. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .
- Anticancer Properties : The chromenone scaffold has been associated with anticancer effects. Scientists explore whether this compound can selectively target cancer cells or modulate specific signaling pathways.
- Kinase Inhibitors : The oxadiazole moiety in this compound suggests potential kinase inhibition. Kinases play crucial roles in cell signaling, and inhibitors are valuable tools for studying cellular processes .
- Electron Transport Materials : The conjugated system in the chromenone structure makes it interesting for organic electronics. Researchers explore its use as an electron transport material in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Pesticide Development : The fluorophenyl and oxadiazole groups may contribute to pesticidal activity. Researchers investigate its effectiveness against pests while minimizing environmental impact .
- Sensor Platforms : Researchers explore its potential as a sensing material. The chromenone scaffold could be incorporated into fluorescence-based sensors for detecting specific analytes.
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
Agricultural Chemistry and Pesticides
Analytical Chemistry and Sensors
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrFN2O3/c18-10-5-6-14-9(7-10)8-12(17(22)23-14)16-20-15(21-24-16)11-3-1-2-4-13(11)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNKMJFQQKDRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
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